4-Isopropyloctane
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Overview
Description
4-Isopropyloctane is an organic compound with the molecular formula C11H24. It belongs to the class of alkanes, which are hydrocarbons consisting entirely of single-bonded carbon and hydrogen atoms. The structure of this compound includes a main chain of eight carbon atoms with an isopropyl group attached to the fourth carbon atom. This compound is also known by its IUPAC name, 4-(propan-2-yl)octane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with isopropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes where octane is reacted with isopropyl alcohol in the presence of a suitable catalyst. This method can be optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyloctane, being an alkane, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Halogenation typically uses halogens like chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated alkanes such as 4-chloroisopropyloctane or 4-bromoisopropyloctane.
Scientific Research Applications
4-Isopropyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Isopropyloctane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. The molecular targets and pathways involved are largely dependent on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Propylheptane
- 4-Isobutyloctane
- 4-Methylheptane
Uniqueness
4-Isopropyloctane is unique due to the presence of the isopropyl group at the fourth carbon atom, which imparts distinct physical and chemical properties compared to its structural isomers. This branching can influence its boiling point, solubility, and reactivity, making it a valuable compound for specific applications .
Properties
CAS No. |
62016-15-3 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-propan-2-yloctane |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(8-6-2)10(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
VSJAVEFYQMREHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C(C)C |
Origin of Product |
United States |
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